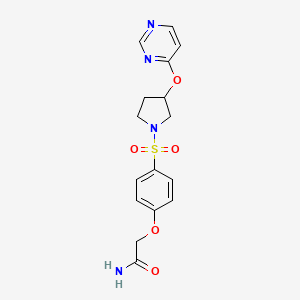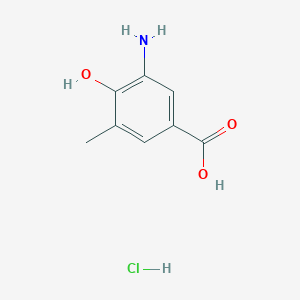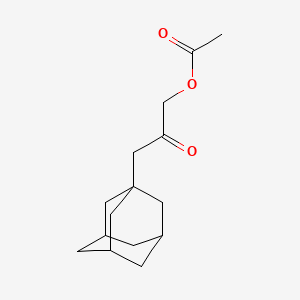![molecular formula C17H12N6O3 B2756682 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine CAS No. 892761-80-7](/img/structure/B2756682.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine, also known as BDOPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDOPTA is a triazole-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
The synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, including the structural investigations of similar compounds, have been extensively studied. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, showcasing moderate to good antimicrobial activities against various microorganisms (H. Bektaş et al., 2007). Additionally, compounds with 1,3,4-oxadiazole moieties have been explored for their potential as antitubercular agents through pharmacophore hypothesis and Surflex-Docking studies, indicating moderate to good activity against Mycobacterium tuberculosis (S. Joshi et al., 2015).
Antifungal and Antibacterial Activities
A study on the synthesis and evaluation of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives revealed promising antifungal activity against several human pathogenic fungal strains, suggesting their potential in developing antifungal drugs (Urja D. Nimbalkar et al., 2016).
Molecular Rearrangements and Kinetics in Ionic Liquids
The rearrangement of Z-phenylhydrazone derivatives in ionic liquids has demonstrated an increase in reactivity compared to conventional solvents, attributed to the unique solvation properties of ionic liquids, highlighting their role in enhancing chemical reactions' efficiency (F. D’Anna et al., 2005).
Energetic Materials and High-Heat of Detonation
Research on the synthesis of bi-heterocyclic skeletons, including 1,2,4-oxadiazole derivatives, aimed at producing energetic salts with high heat of detonation, has been conducted. Such compounds, particularly when nitrated, exhibit significant potential in explosive materials, with some showing performance comparable to RDX (Yu Cao et al., 2020).
Green Chemistry Approaches
The green synthesis of triazole derivatives and their evaluation for antimicrobial activities underscores the importance of environmentally friendly chemical processes. Such methodologies not only provide efficient synthetic routes but also contribute to the discovery of new bioactive compounds (Vikas G. Rajurkar et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may inhibit the activity of gsk-3β, leading to alterations in the downstream signaling pathways .
Biochemical Pathways
Gsk-3β, a potential target of this compound, is involved in several key cellular pathways, including the wnt/β-catenin signaling pathway, the pi3k/akt signaling pathway, and the mtor signaling pathway . Inhibition of GSK-3β could potentially affect these pathways, leading to changes in cell proliferation, differentiation, and survival .
Result of Action
Inhibition of gsk-3β, a potential target of this compound, can lead to changes in cell proliferation, differentiation, and survival
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c18-15-14(20-22-23(15)11-4-2-1-3-5-11)17-19-16(21-26-17)10-6-7-12-13(8-10)25-9-24-12/h1-8H,9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPCKKDRVOFVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(N(N=N4)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2756606.png)



![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2756621.png)
